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3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Physicochemical profiling Drug-likeness Lead optimization

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 58347-53-8; molecular formula C13H10ClN3O; MW 259.70) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively explored for protein kinase inhibition in oncology and anti-infective drug discovery. The compound exists in equilibrium with its 7(4H)-one tautomer (registered as CHEMBL491195) and features a 4-chlorophenyl substituent at position 3, a methyl group at position 5, and a hydroxyl group at position 7.

Molecular Formula C13H10ClN3O
Molecular Weight 259.69
CAS No. 58347-53-8
Cat. No. B2985637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
CAS58347-53-8
Molecular FormulaC13H10ClN3O
Molecular Weight259.69
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3O/c1-8-6-12(18)17-13(16-8)11(7-15-17)9-2-4-10(14)5-3-9/h2-7,15H,1H3
InChIKeyWIKCPDRQLQTHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 58347-53-8): Compound Class and Baseline Characterization for Procurement Decisions


3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 58347-53-8; molecular formula C13H10ClN3O; MW 259.70) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively explored for protein kinase inhibition in oncology and anti-infective drug discovery [1]. The compound exists in equilibrium with its 7(4H)-one tautomer (registered as CHEMBL491195) and features a 4-chlorophenyl substituent at position 3, a methyl group at position 5, and a hydroxyl group at position 7 [2]. Its calculated physicochemical properties—AlogP 2.65, PSA 50.16 Ų, 1 H-bond donor, 3 H-bond acceptors, and a QED score of 0.73—place it within drug-like chemical space (Ro5 compliant, Ro3 pass) [2]. The compound is commercially available from multiple vendors primarily as a research-grade screening compound or synthetic building block, though its specific biological annotation in the public domain remains sparse relative to other members of the pyrazolo[1,5-a]pyrimidine class.

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Is Not Advisable for 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (58347-53-8)


The pyrazolo[1,5-a]pyrimidine scaffold exhibits extreme sensitivity to peripheral substitution patterns; minor alterations at positions 3, 5, or 7 can redirect target engagement from one kinase family to another, or abolish activity entirely [1]. Published structure–activity relationship (SAR) studies on 5-methylpyrazolo[1,5-a]pyrimidine derivatives demonstrate that replacing the 4-chlorophenyl group with unsubstituted phenyl, or modifying the 7-OH to an amino or ether substituent, fundamentally alters both kinase selectivity profiles and antiproliferative potency against cancer cell lines [2]. The target compound's specific 3-(4-chlorophenyl) motif introduces distinct electronic (σp = 0.23 for Cl) and lipophilic contributions (ΔlogP ≈ +0.7 vs. unsubstituted phenyl) that influence ATP-binding pocket complementarity in ways that cannot be replicated by generic in-class analogs [3]. Substitution without head-to-head comparative validation therefore carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence: 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (58347-53-8) vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 3-Phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

The 4-chloro substituent on the 3-phenyl ring of the target compound imparts a measurable increase in lipophilicity compared with the unsubstituted 3-phenyl analog (CAS 40545-59-3). Based on ChEMBL-calculated AlogP values, the target compound (AlogP = 2.65) is approximately 0.7 log units more lipophilic than the 3-phenyl analog, which is consistent with the π-value contribution of aromatic chlorine (+0.71) [1]. This difference translates to an approximately 5-fold higher predicted octanol/water partition coefficient, affecting both membrane permeability and non-specific protein binding in cellular assays. The target compound also possesses one hydrogen-bond donor (7-OH), whereas many active pyrazolo[1,5-a]pyrimidine kinase inhibitors substitute this position with amine or ether groups, altering the donor/acceptor profile [2]. The target compound's Ro3 pass status and QED score of 0.73 suggest suitability for fragment-based lead development where the 7-OH group serves as a synthetic handle for further derivatization [1].

Physicochemical profiling Drug-likeness Lead optimization

Antimycobacterial Target Engagement: DXS Synthase Inhibition vs. Other Pyrazolo[1,5-a]pyrimidines

The target compound (as its 7-one tautomer, CHEMBL491195) was evaluated in a biochemical assay against Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate (DXS) synthase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis and a validated antitubercular target [1]. The compound showed an IC50 value >200,000 nM (>200 μM), indicating minimal inhibitory activity against this target [1]. This result is noted in ChEMBL with a data validity flag 'Outside typical range,' suggesting the value may not be reliable or the compound is essentially inactive in this assay [1]. In contrast, several pyrazolo[1,5-a]pyrimidine derivatives with different substitution patterns have shown sub-micromolar activity against various bacterial and parasitic targets, though DXS-specific comparative data within this scaffold class is extremely limited [2]. The target compound's weak activity against DXS synthase differentiates it from other members of the pyrazolo[1,5-a]pyrimidine class that demonstrate meaningful antimicrobial target engagement, suggesting that the 3-(4-chlorophenyl)-5-methyl-7-hydroxy substitution pattern does not favor DXS binding.

Antitubercular screening DXS synthase Infectious disease

Tautomeric Form Differentiation: 7-Hydroxy vs. 7-Oxo and Implications for Target Binding

The target compound exists in tautomeric equilibrium between the 7-ol (enol) form and the 7(4H)-one (keto) form. The ChEMBL registration (CHEMBL491195) represents the keto tautomer, indicating this is the predominant or crystallographically observed form under standard conditions [1]. This tautomeric preference has direct consequences for molecular recognition: the keto form presents a hydrogen-bond acceptor (C=O) at position 7, while the enol form (7-OH) provides a hydrogen-bond donor at the same position [2]. In kinase ATP-binding pockets, the hinge-binding region typically engages the pyrimidine N1 and the 7-substituent; the tautomeric state therefore influences whether the compound acts as an H-bond donor or acceptor at this critical recognition point. Closely related pyrazolo[1,5-a]pyrimidine kinase inhibitors such as BS-194 and dinaciclib analogs utilize amino substituents at position 7 that act exclusively as H-bond donors, whereas the target compound's tautomeric equilibrium introduces a fundamentally different pharmacophoric character at this position [3]. The relative populations of enol vs. keto forms in aqueous solution under physiological conditions have not been experimentally determined for this specific compound, representing a key knowledge gap that procurement decisions should account for.

Tautomerism Molecular recognition Scaffold optimization

Class-Level Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrimidine Scaffold Privilege with Unresolved Selectivity for the Target Compound

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established privileged structure for ATP-competitive kinase inhibition, with numerous derivatives demonstrating potent activity against CDK2, EGFR, c-Met, TRKA, and other oncology-relevant kinases [1]. Quantitative benchmarks from the recent literature include: CDK2 IC50 values of 0.09–6.37 μM for various 7-substituted pyrazolo[1,5-a]pyrimidines [2]; c-Met IC50 values of 5.17–5.62 nM for optimized 5-methylpyrazolo[1,5-a]pyrimidine derivatives [3]; and EGFR/HER2 dual inhibition with IC50 values of 0.083–0.163 μM [4]. These data demonstrate that the core scaffold can achieve high potency when appropriately substituted. Critically, no direct kinase inhibition data (EGFR, CDK2, or otherwise) have been published for the specific target compound 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (58347-53-8) in peer-reviewed literature or public databases [1]. The absence of kinase profiling data for this specific derivative represents a significant evidence gap: while the scaffold is privileged, the particular 3-(4-chlorophenyl)/5-methyl/7-hydroxy substitution pattern has not been pharmacologically validated against any kinase panel. Procurement for kinase-focused research must therefore be treated as exploratory, with the understanding that kinase activity is plausible by scaffold analogy but entirely unproven for this compound.

Kinase inhibition CDK2 EGFR Anticancer screening

Recommended Application Scenarios for 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol (58347-53-8) Based on Available Evidence


Exploratory Kinase Screening and Novel Target Deorphanization

Given the pyrazolo[1,5-a]pyrimidine scaffold's established privilege for ATP-competitive kinase inhibition [1], but the complete absence of kinase profiling data for 58347-53-8, the most scientifically defensible application is in broad-panel kinase screening or chemoproteomic target deconvolution studies. The compound's distinct 3-(4-chlorophenyl)/5-methyl/7-hydroxy substitution pattern has not been evaluated against any kinase panel, making it a genuine 'unknown' for discovery campaigns seeking novel kinase inhibitor chemotypes. Researchers should procure this compound for unbiased screening against kinase panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) or for cellular thermal shift assay (CETSA)-based target identification, rather than for hypothesis-driven studies on CDK2 or EGFR where validated inhibitors with published IC50 data are available.

Synthetic Derivatization at the 7-Hydroxy Position for Focused Library Synthesis

The 7-hydroxy group provides a tractable synthetic handle for diversification via O-alkylation, O-arylation, Mitsunobu reaction, or conversion to the corresponding 7-chloro intermediate followed by nucleophilic aromatic substitution [1]. Because the 5-methylpyrazolo[1,5-a]pyrimidine core with optimized 7-position substituents has yielded potent c-Met inhibitors (IC50 ~5 nM) [2], procurement of 58347-53-8 as a late-stage diversification precursor is justified for medicinal chemistry groups building focused kinase inhibitor libraries. This application leverages the compound's synthetic utility rather than its intrinsic biological activity, and the 4-chlorophenyl group at position 3 provides a fixed lipophilic anchor for SAR exploration.

Negative Control Compound for DXS Synthase Antitubercular Screening Cascades

The ChEMBL-recorded IC50 of >200,000 nM against M. tuberculosis DXS synthase [3] qualifies the compound as a potential negative control for antitubercular screening cascades targeting the non-mevalonate pathway. Although the data carry a validity flag ('Outside typical range'), the essentially inactive profile can serve as a baseline comparator when testing novel pyrazolo[1,5-a]pyrimidine derivatives for DXS inhibition. Researchers should note that the weak activity may reflect genuine lack of target engagement or assay interference, and orthogonal confirmation (e.g., SPR binding, thermal shift) is recommended before use as a definitive negative control.

Physicochemical Probe for Lipophilicity-Dependent Cellular Uptake Studies

With an AlogP of 2.65, which is approximately 0.7 log units higher than the unsubstituted 3-phenyl analog [4], the target compound can serve as a matched-pair tool for studying the impact of aromatic chlorine substitution on cellular permeability, non-specific protein binding, and intracellular distribution within the pyrazolo[1,5-a]pyrimidine chemotype. Paired with the 3-phenyl analog (CAS 40545-59-3) in parallel cellular assays (e.g., Caco-2 permeability, MDCK-MDR1 efflux ratio, or intracellular unbound fraction determination), this compound enables quantitative assessment of the chlorine contribution to cellular pharmacokinetics independent of potency effects.

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